molecular formula C9H8FN5O B5763294 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide

4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5763294
M. Wt: 221.19 g/mol
InChI Key: WKUZEDGCNUNXRQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom at the para position and a tetrazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile. For instance, 2-methyl-2H-tetrazole can be prepared by reacting methyl azide with acetonitrile under acidic conditions.

    Coupling with Benzamide: The synthesized tetrazole is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced tetrazole derivatives.

    Hydrolysis: 4-fluorobenzoic acid and 2-methyl-2H-tetrazole.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2H-tetrazol-5-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Substitutes chlorine for fluorine.

    4-fluoro-N-(1H-tetrazol-5-yl)benzamide: Different isomer of the tetrazole ring.

Uniqueness

4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of both the fluorine atom and the methyl-substituted tetrazole ring, which confer distinct electronic and steric properties that can enhance its biological activity and material applications .

Properties

IUPAC Name

4-fluoro-N-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUZEDGCNUNXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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